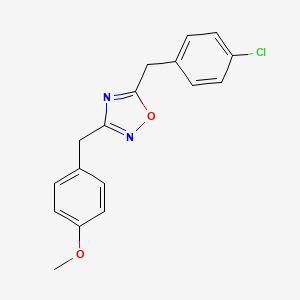
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as MPBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of piperidine derivatives and has a molecular weight of 292.4 g/mol. MPBP is a potent and selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies as a potential treatment for addiction and other psychiatric disorders.
作用机制
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dopamine signaling in this pathway has been implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide can modulate the activity of this pathway and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of addiction, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been shown to reduce alcohol consumption in animal models of alcohol addiction. In addition, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have antipsychotic-like effects in animal models of schizophrenia.
实验室实验的优点和局限性
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor and its ability to modulate the mesolimbic pathway. However, there are also some limitations to its use in lab experiments. For example, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has a relatively short half-life and may require frequent dosing in animal studies. In addition, the effects of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide may be influenced by factors such as age, sex, and genetic background.
未来方向
There are several future directions for research on 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is the potential use of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide as a treatment for addiction and other psychiatric disorders in humans. Clinical trials are needed to determine the safety and efficacy of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide in humans, and to identify the optimal dosing regimen and patient population. Another area of interest is the development of novel compounds based on the structure of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide, with improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to elucidate the precise mechanisms by which 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide modulates the mesolimbic pathway and to identify potential biomarkers of treatment response.
合成方法
The synthesis of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-propylpiperidine to yield the desired product. The synthesis of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
科学研究应用
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of addiction and psychiatric disorders. As a selective dopamine D3 receptor antagonist, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in preclinical studies as a potential treatment for cocaine addiction, alcohol addiction, and other substance use disorders. 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
属性
IUPAC Name |
4-methoxy-N-(1-propylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-10-18-11-8-14(9-12-18)17-16(19)13-4-6-15(20-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLQDNZGPHEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-propylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)


![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)
![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)